Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate
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Overview
Description
Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl group.
Attachment of the Tert-butyl Carbamate: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form various reduced derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other carbamate groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development: It can be used as a scaffold for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Cancer Research: It may be investigated for its potential to inhibit cancer cell growth.
Industry
Coatings: The compound can be used in the formulation of advanced coatings with specific properties.
Agriculture: It may be used in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)oxy]-1,3,4-oxadiazol-2-yl}ethyl)carbamate
- Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)amino]-1,3,4-oxadiazol-2-yl}ethyl)carbamate
Uniqueness
Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with oxy or amino groups.
Properties
IUPAC Name |
tert-butyl N-[2-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-9(2)8-20-12-16-15-10(18-12)6-7-14-11(17)19-13(3,4)5/h1,6-8H2,2-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUZKKQHFABSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(O1)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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